

genotoxicity and mutagenicity studies of Dimethyl Phthalate

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Compound of Interest

Compound Name: Dimethyl Phthalate

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An In-depth Technical Guide to the Genotoxicity and Mutagenicity of **Dimethyl Phthalate**

Executive Summary

Dimethyl Phthalate (DMP), a widely used plasticizer, has been the subject of numerous genotoxicity and mutagenicity studies. The collective evidence presents a complex and somewhat equivocal profile. In bacterial systems, DMP has demonstrated mutagenic activity, particularly in *Salmonella typhimurium* strain TA100, but this effect is notably negated in the presence of metabolic activation (S9 mix). In vitro mammalian cell assays have yielded mixed results; while DMP tested positive in mouse lymphoma assays with metabolic activation and for sister chromatid exchange in hamster cells, it was negative for chromosomal aberrations in the same hamster cells and in human leukocyte cultures. In vivo studies, such as the micronucleus test in mice, have shown some evidence of clastogenic effects. DNA damage has also been observed in non-mammalian systems using the comet assay. Overall, while there is evidence of genotoxic potential under specific in vitro conditions, the data suggests that DMP is unlikely to be a potent genotoxic agent in vivo, largely due to rapid metabolism into non-mutagenic compounds.^{[1][2][3]}

Bacterial Reverse Mutation Assays (Ames Test)

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds. For DMP, the results are consistently positive in *Salmonella typhimurium* strain TA100 without metabolic activation, indicating it can cause base-pair substitution mutations.^{[1][2][3]} However, this mutagenic activity is eliminated in the presence of a liver S9 fraction, which

contains metabolic enzymes.[1][2] This is because S9-associated esterases hydrolyze DMP into its non-mutagenic monoester, monomethyl phthalate (MMP), and methanol.[1][2][4]

Data Presentation: Ames Test Results for Dimethyl Phthalate

Test System	Strain	Metabolic Activation (S9)	Concentration/Dose	Result	Reference
Salmonella typhimurium	TA100	Absent	Dose-dependent	Positive, dose-related increase in revertants	[1][2]
Salmonella typhimurium	TA100	Present	Not specified	Negative	[1][2][3]
Salmonella typhimurium	TA98	Absent or Present	Not specified	Negative	[1][2]
Salmonella typhimurium	TA1535	Absent	Not specified	Equivocal/Positive in some tests	[3]
Salmonella typhimurium	TA1537	Not specified	Not specified	Negative	[3]
Liquid Suspension Assay	S. typhimurium TA100	Absent	5 to 10 mg/mL	Weakly Positive	[5]

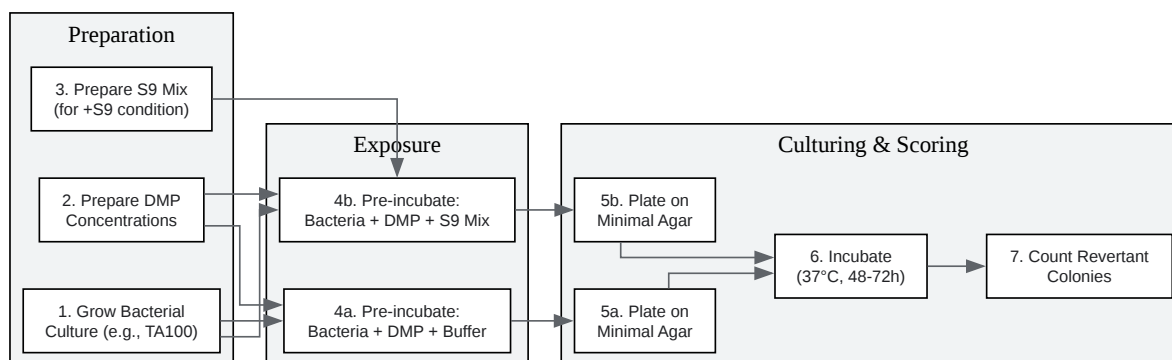
Experimental Protocol: Ames Test (Pre-incubation Method)

- **Bacterial Strains:** Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA100, TA98) are grown overnight in nutrient broth to reach a specific cell density.
- **Metabolic Activation:** A rat liver homogenate (S9 fraction), induced by Aroclor 1254 or a combination of phenobarbital and β -naphthoflavone, is prepared and mixed with a cofactor

solution (NADP, G6P) to create the S9 mix.

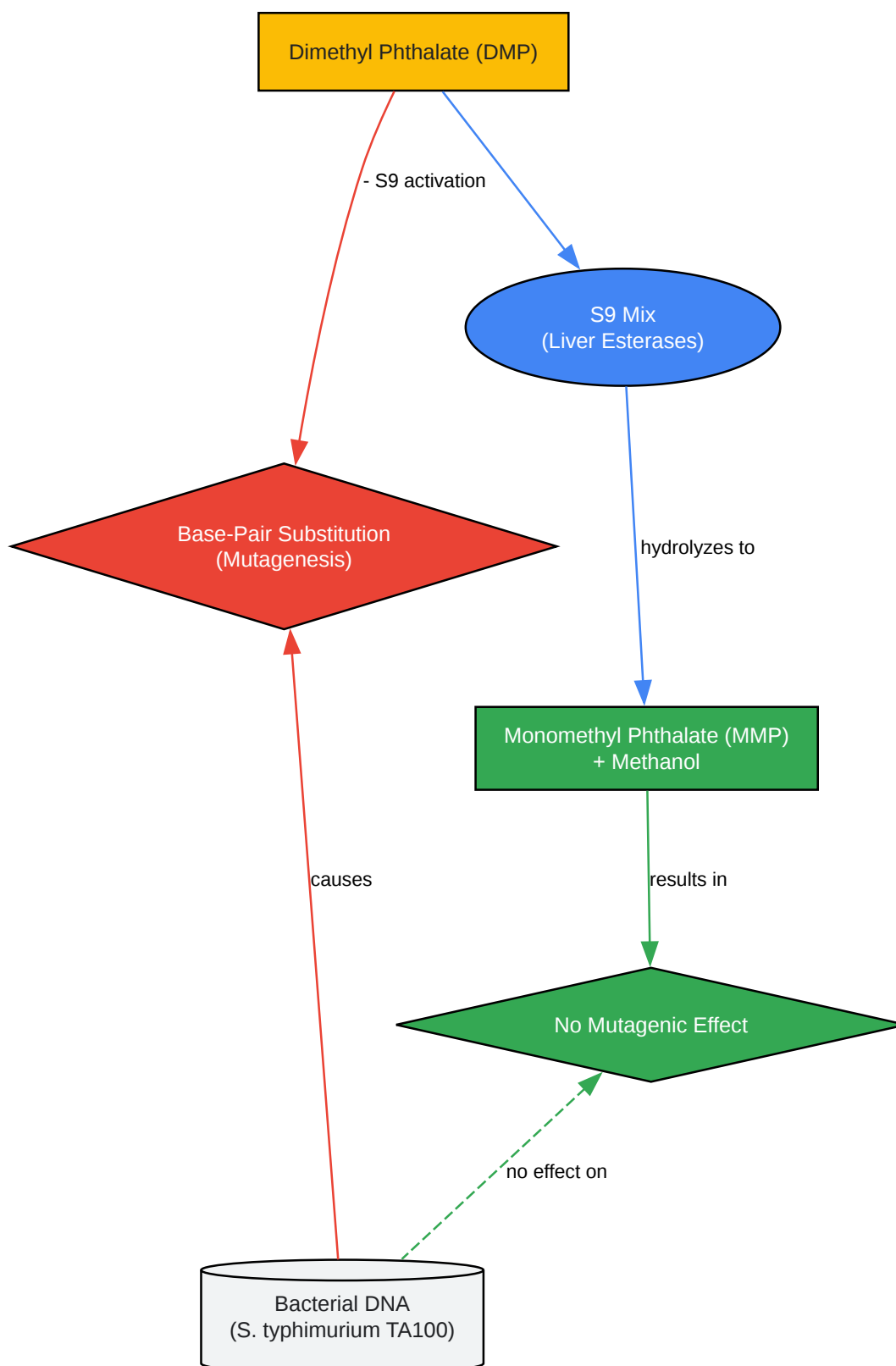
- **Test Compound Preparation:** DMP is dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO). A series of dilutions are prepared.
- **Pre-incubation:** In a test tube, the bacterial culture (0.1 mL) is mixed with the DMP solution (0.05 mL) and either 0.5 mL of phosphate buffer (for tests without S9) or the S9 mix (for tests with S9). This mixture is incubated at 37°C for a short period (e.g., 20-30 minutes) with shaking.[6]
- **Plating:** Molten top agar (2 mL) containing a trace amount of histidine and biotin is added to the incubation tube. The contents are briefly mixed and poured onto the surface of a minimal glucose agar plate.
- **Incubation:** The plates are inverted and incubated at 37°C for 48-72 hours.
- **Scoring:** The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies compared to the solvent control, typically a two-fold or greater increase.

Visualization of Experimental Workflow and Metabolic Influence



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Caption: Workflow for the Ames Pre-incubation Test.



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Caption: Influence of S9 Metabolism on DMP Mutagenicity.

In Vitro Mammalian Cell Assays

The evidence for DMP's genotoxicity in mammalian cells is varied. Positive results have been noted for sister chromatid exchange and in the mouse lymphoma assay, while tests for larger-scale chromosomal aberrations have generally been negative.

Data Presentation: In Vitro Mammalian Genotoxicity of DMP

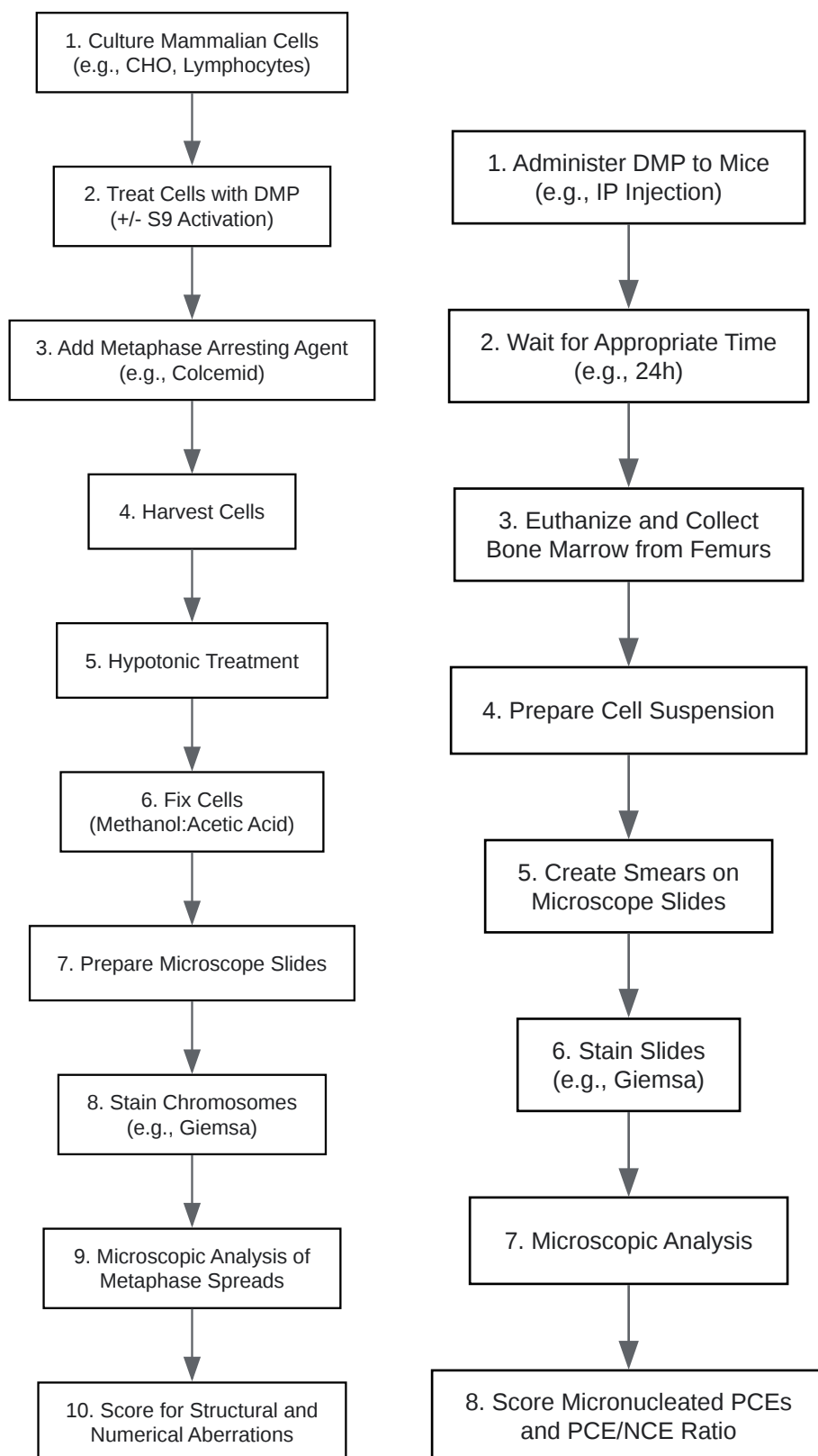
Assay Type	Test System	Metabolic Activation (S9)	Result	Reference
Chromosome Aberration	Chinese Hamster Cells	Not specified	Negative	
Chromosome Aberration	Human Leukocyte Cultures	Not specified	Negative for chromatid aberrations	
Sister Chromatid Exchange (SCE)	Chinese Hamster Cells	Not specified	Positive	
Mouse Lymphoma Assay	L5178Y cells	Present	Positive	

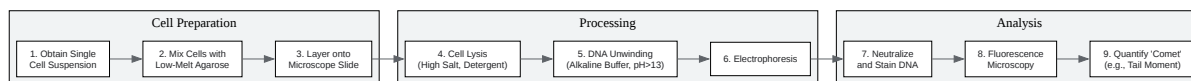
Experimental Protocol: Chromosome Aberration Test

- Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured in appropriate media until they are actively dividing.[7][8]
- Exposure: The cells are treated with various concentrations of DMP, with and without an S9 metabolic activation system, for a defined period (e.g., 3-6 hours). A solvent control (e.g., DMSO) and a positive control are included.[9]

- **Recovery and Harvest:** After exposure, the treatment medium is removed, cells are washed and incubated in fresh medium. A spindle inhibitor (e.g., colchicine or colcemid) is added for the final 1-3 hours to arrest cells in the metaphase stage of mitosis.
- **Slide Preparation:** Cells are harvested, treated with a hypotonic solution to swell the cells and disperse the chromosomes, and then fixed using a methanol/acetic acid solution. The fixed cell suspension is dropped onto clean microscope slides and air-dried.
- **Staining and Analysis:** Slides are stained (e.g., with Giemsa) and at least 100 well-spread metaphases per concentration are analyzed under a microscope for structural aberrations (e.g., breaks, gaps, deletions, translocations) and numerical aberrations (polyploidy).
- **Evaluation:** A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

Visualization of Chromosome Aberration Test Workflow





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